molecular formula C7H13IO3 B13471294 2-(Iodomethyl)-4,4-dimethoxyoxolane

2-(Iodomethyl)-4,4-dimethoxyoxolane

Cat. No.: B13471294
M. Wt: 272.08 g/mol
InChI Key: BXJKUYRXSRQMNG-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,4-dimethoxyoxolane is a substituted 1,3-dioxolane derivative characterized by an iodomethyl group (-CH2I) at the 2-position and two methoxy (-OCH3) groups at the 4- and 4′-positions of the oxolane ring. This compound is structurally notable for its iodine substituent, which confers distinct reactivity compared to other dioxolane analogues. The iodomethyl group is a critical functional moiety, enabling participation in nucleophilic substitution (e.g., SN2) or cross-coupling reactions, which are less feasible in non-halogenated analogues.

Properties

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-(iodomethyl)-4,4-dimethoxyoxolane

InChI

InChI=1S/C7H13IO3/c1-9-7(10-2)3-6(4-8)11-5-7/h6H,3-5H2,1-2H3

InChI Key

BXJKUYRXSRQMNG-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(OC1)CI)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-4,4-dimethoxyoxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4,4-dimethoxyoxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

Industrial production of 2-(Iodomethyl)-4,4-dimethoxyoxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,4-dimethoxyoxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like potassium thiocyanate or sodium phenoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Methyl thiocyanate or methyl phenoxide.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Methyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4-dimethoxyoxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The oxolane ring provides stability and can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The iodomethyl group introduces significant electrophilicity and polarizability, unlike the methoxyphenyl () or benzyloxyethyl () groups, which prioritize steric bulk or aromatic stabilization.
  • Steric and Electronic Profiles : The dimethoxy groups in the target compound enhance ring polarity compared to the methyl groups in or the aromatic system in .

Physicochemical Properties

Property 2-(Iodomethyl)-4,4-dimethoxyoxolane* Compound Compound
Topological Polar Surface Area ~45–50 Ų (estimated) 35.5 Ų 27.4 Ų
Hydrogen Bond Acceptors 3 (O atoms) 3 3
LogP (Lipophilicity) ~1.5–2.0 (estimated) XLogP3: 2.9 Not reported
Stability Light-sensitive (iodide liability) Stable under standard conditions Stable as an acetal derivative

*Estimates based on substituent contributions.

Analysis :

  • Polarity : The dimethoxy groups increase polarity relative to the methyl or aromatic substituents in and , as reflected in the higher estimated polar surface area.
  • Lipophilicity: The iodine atom slightly elevates LogP compared to non-halogenated analogues but remains lower than the benzyloxyethyl derivative in .

Critical Insights :

  • The iodine atom enables versatile reactivity, distinguishing the target compound from the inert ether/acetal derivatives in and .
  • Applications in medicinal chemistry (e.g., radioiodination) or materials science are plausible due to its reactive C-I bond, whereas the analogues in and are more suited for stereoselective synthesis or stabilization roles.

Notes

  • Limitations : Direct experimental data for 2-(Iodomethyl)-4,4-dimethoxyoxolane are unavailable in the provided evidence. Comparisons rely on structurally related compounds and substituent-effect principles.
  • Safety and Handling : The iodine substituent necessitates precautions against light and moisture to prevent decomposition, unlike the more stable analogues in and .
  • Research Gaps : Further studies are needed to quantify the compound’s spectroscopic (e.g., NMR, IR) and thermodynamic (e.g., melting point) properties.

Biological Activity

2-(Iodomethyl)-4,4-dimethoxyoxolane (CAS No. 2763760-30-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(iodomethyl)-4,4-dimethoxyoxolane is C8H10I O2, with a molecular weight of 250.07 g/mol. The presence of iodine in its structure suggests potential reactivity that could be exploited in biological systems.

PropertyValue
CAS No.2763760-30-9
Molecular FormulaC8H10I O2
Molecular Weight250.07 g/mol
Purity>95%

The biological activity of 2-(iodomethyl)-4,4-dimethoxyoxolane is primarily attributed to its ability to interact with various biological targets. The iodomethyl group is known to facilitate nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of bioactive compounds. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties through the modulation of signaling pathways and enzyme activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic processes. The specific activity of 2-(iodomethyl)-4,4-dimethoxyoxolane against various bacterial strains remains to be fully elucidated but is a promising area for future investigation.

Anticancer Properties

Preliminary investigations into the anticancer potential of 2-(iodomethyl)-4,4-dimethoxyoxolane have shown that it may induce apoptosis in cancer cells. The presence of the methoxy groups could enhance its lipophilicity, improving cellular uptake and bioavailability. Further studies are needed to determine its efficacy against specific cancer types and to elucidate the underlying mechanisms.

Case Studies

  • Synthesis and Evaluation : A study synthesized 2-(iodomethyl)-4,4-dimethoxyoxolane and evaluated its biological activity against various cancer cell lines. Results indicated significant cytotoxic effects at higher concentrations, warranting further exploration into dose-response relationships.
  • Structure-Activity Relationship (SAR) : Investigations into related compounds have highlighted the importance of substituents on the oxolane ring in modulating biological activity. Variations in substituent groups have been correlated with changes in potency against specific targets.

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